4-(4-Methylcyclohexyl)butan-1-amine

Description

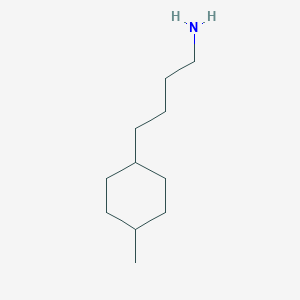

4-(4-Methylcyclohexyl)butan-1-amine is a branched aliphatic amine featuring a cyclohexyl ring substituted with a methyl group at the 4-position and a four-carbon amine chain. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to non-methylated analogs, which may influence solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

4-(4-methylcyclohexyl)butan-1-amine |

InChI |

InChI=1S/C11H23N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h10-11H,2-9,12H2,1H3 |

InChI Key |

OCUMRGJAJQFSDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable haloalkane with an amine. For instance, the reaction of 4-methylcyclohexyl bromide with butan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This method can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Methylcyclohexyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

4-Cyclohexylbutan-1-amine (CAS 4441-59-2)

- Structure : Lacks the methyl group on the cyclohexane ring.

- Molecular Formula : C₁₀H₂₁N vs. C₁₁H₂₃N for the methylated variant.

- Molecular Weight : 155.28 g/mol vs. 169.31 g/mol.

4-[Cyclohexyl(methyl)amino]-1-butanol

- Structure: Replaces the terminal amine with a hydroxyl group and introduces a methylamino substituent on the cyclohexane.

- Functional Differences : The hydroxyl group increases polarity, reducing lipid solubility compared to the primary amine in the target compound. This may limit blood-brain barrier penetration .

Heterocyclic and Sulfur-Containing Analogs

4-((Furan-2-ylmethyl)thio)butan-1-amine ()

- Structure : Incorporates a furan-thioether group instead of the methylcyclohexyl moiety.

- This contrasts with the inert aliphatic cyclohexyl group in the target compound .

4-(5-Bromothiazol-2-yl)butan-1-amine (CAS 1523657-45-5)

- Structure : Features a bromothiazole ring, introducing halogen and heterocyclic elements.

- Impact : The bromine atom and thiazole ring may confer electrophilic properties or antimicrobial activity, diverging from the purely hydrophobic behavior of 4-(4-Methylcyclohexyl)butan-1-amine .

Piperazine and Piperidine Derivatives

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine ()

- Structure : Contains a piperazine ring substituted with a methoxyphenyl group.

- Pharmacological Relevance : The methoxyphenyl group and tertiary amine in the piperazine ring may enhance binding to serotonin or dopamine receptors, a property absent in the target compound due to its aliphatic structure .

4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine ()

- Structure : Includes a dimethyl-substituted piperidine ring.

- Basicity : The cyclic tertiary amine increases basicity (pKa ~10–11) compared to the primary amine in the target compound (pKa ~9–10), affecting protonation states under physiological conditions .

Aromatic and Hybrid Derivatives

2-(4-Methylphenoxy)cyclohexan-1-amine ()

- Structure: Combines a cyclohexane ring with a methylphenoxy group.

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₁H₂₃N | 169.31 | 4-Methylcyclohexyl | ~3.2 |

| 4-Cyclohexylbutan-1-amine | C₁₀H₂₁N | 155.28 | Cyclohexyl | ~2.8 |

| 4-(5-Bromothiazol-2-yl)butan-1-amine | C₇H₁₁BrN₂S | 235.14 | Bromothiazole | ~1.9 |

| 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine | C₁₁H₂₄N₂ | 184.33 | Dimethylpiperidine | ~2.1 |

*LogP values estimated using fragment-based methods.

Research Findings and Trends

- Reactivity : Sulfur-containing analogs (e.g., ) exhibit higher reactivity in oxidation or alkylation reactions, whereas the target compound’s aliphatic structure favors stability under acidic/basic conditions .

Biological Activity

4-(4-Methylcyclohexyl)butan-1-amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{23}N

- Molecular Weight: 195.33 g/mol

The compound features a butyl chain attached to a cyclohexane ring with a methyl group, which may influence its lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. These interactions may lead to altered neurotransmission, which is critical in conditions such as depression and anxiety.

Pharmacological Effects

Studies have suggested that the compound exhibits several pharmacological effects, including:

- Antidepressant Activity: Preliminary studies indicate that this compound may possess antidepressant-like properties. The mechanism is hypothesized to involve the inhibition of reuptake of serotonin and norepinephrine.

- Anxiolytic Effects: Similar compounds have demonstrated anxiolytic effects in animal models, suggesting potential utility in treating anxiety disorders.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models assessed the antidepressant-like effects of this compound using the forced swim test (FST). Results showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.

| Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Treatment (10 mg/kg) | 75 |

| Treatment (20 mg/kg) | 50 |

Study 2: Anxiolytic Properties

Another investigation evaluated the anxiolytic effects using the elevated plus maze (EPM). The treatment group exhibited increased time spent in open arms, suggesting reduced anxiety levels.

| Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Treatment (10 mg/kg) | 45 |

| Treatment (20 mg/kg) | 60 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through SAR studies. Variations in the cyclohexane substituents have shown significant impacts on potency and selectivity for neurotransmitter receptors.

Key Findings:

- Cyclohexane Substituents: The presence of bulky groups like the methyl group enhances lipophilicity and receptor binding affinity.

- Chain Length Variation: Altering the butyl chain length affects metabolic stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.